4-Piperidinomethyl-4'-thiomethylbenzophenone
CAS No.: 898771-26-1
Cat. No.: VC2286427
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898771-26-1 |
|---|---|
| Molecular Formula | C20H23NOS |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | (4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 |
| Standard InChI Key | YXLWYKJKSWEDDS-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
4-Piperidinomethyl-4'-thiomethylbenzophenone is identified by the CAS number 898771-26-1 and features a benzophenone core modified with two specific functional groups: a piperidinomethyl group at the 4-position of one phenyl ring and a thiomethyl group at the 4'-position of the other phenyl ring. The compound belongs to the broader class of benzophenones, which are widely studied for their diverse applications in medicinal chemistry, material science, and as building blocks in organic synthesis.
The structure consists of two benzene rings connected by a carbonyl (C=O) group forming the benzophenone backbone. One benzene ring carries a piperidinomethyl substituent (-CH₂-N-piperidine), which introduces a basic nitrogen center, while the other benzene ring features a thiomethyl group (-SCH₃), introducing sulfur chemistry to the molecule.
Molecular and Structural Information
The IUPAC name of the compound is (4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, which systematically describes its structural arrangement. The molecular formula is C₂₀H₂₃NOS, indicating the presence of 20 carbon atoms, 23 hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.
The compound's structure can be represented by the SMILES notation: CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3, which encodes the connectivity of atoms in the molecule. The standard InChI representation provides a more detailed structural description: InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3.
| Property | Value | Source |
|---|---|---|
| CAS Number | 898771-26-1 | |
| Molecular Formula | C₂₀H₂₃NOS | |
| Molecular Weight | 325.5 g/mol | |
| IUPAC Name | (4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
| Standard InChIKey | YXLWYKJKSWEDDS-UHFFFAOYSA-N | |
| PubChem Compound ID | 24724286 | |
| Structural Classification | Benzophenone derivative, Piperidine, Thioether |
Comparison with Related Compounds
Several structurally related compounds share similarities with 4-Piperidinomethyl-4'-thiomethylbenzophenone, each with its own distinct properties and applications:
Structural Analogs
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4-Methyl-4'-piperidinomethyl benzophenone: This compound lacks the thiomethyl group and instead features a methyl group, which would affect its solubility, reactivity, and potential biological activities.
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4'-Piperidinomethyl-3-trifluoromethylbenzophenone: Contains a trifluoromethyl group instead of the thiomethyl group, which would significantly alter its electronic properties and potential applications.
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2-Pyrrolidinomethyl-2'-thiomethylbenzophenone: Features a pyrrolidine ring instead of piperidine and has substituents at different positions on the benzene rings, changing its spatial arrangement and potential binding properties.
These structural variations highlight the diversity of benzophenone derivatives and underscore the importance of specific substitution patterns in determining their chemical and biological properties.
Analytical Characterization
Analytical characterization of 4-Piperidinomethyl-4'-thiomethylbenzophenone is essential for confirming its identity and purity. Common analytical techniques used for this purpose include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure by analyzing the magnetic properties of atomic nuclei.
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic C=O stretching vibration of the benzophenone core.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, helping to confirm the molecular formula and structure.
Chromatographic Methods
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the compound and separate it from potential impurities or synthesis byproducts.
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